molecular formula C11H22N2O2 B061062 Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate CAS No. 194032-35-4

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate

Cat. No.: B061062
CAS No.: 194032-35-4
M. Wt: 214.3 g/mol
InChI Key: GDTFCUXOVITPHU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate can be achieved through several methods. One practical synthesis involves the intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from commercially available (S)- or ®-2-aminopropan-1-ol . This method allows for the construction of the chiral 1,4-diazepane ring system, which is crucial for the compound’s biological activity.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out on a multikilogram scale. The process involves the use of cation-exchange resins and other specialized equipment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a key intermediate in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of Rho-kinase, an enzyme involved in various cellular processes such as contraction, motility, and proliferation . By inhibiting this enzyme, the compound can modulate these cellular activities, making it useful in the treatment of diseases like hypertension and glaucoma.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tert-Butyl 3-Methyl-1,4-Diazepane-1-Carboxylate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and its role as a key intermediate in the synthesis of Rho-kinase inhibitors. This unique structure imparts distinct biological activities and makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-5-6-12-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTFCUXOVITPHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCCN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194032-35-4
Record name tert-butyl 3-methyl-1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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